molecular formula C21H35NO2 B14473234 2,4,6-Tri-tert-butylphenyl dimethylcarbamate CAS No. 65832-33-9

2,4,6-Tri-tert-butylphenyl dimethylcarbamate

Cat. No.: B14473234
CAS No.: 65832-33-9
M. Wt: 333.5 g/mol
InChI Key: BYGNGAJMTFYWKC-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylphenyl dimethylcarbamate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a dimethylcarbamate functional group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 2,4,6-Tri-tert-butylphenol, which can then be further reacted with dimethylcarbamoyl chloride to form the desired dimethylcarbamate compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butylphenyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Tri-tert-butylphenyl dimethylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate involves its interaction with molecular targets, primarily enzymes. The bulky tert-butyl groups provide steric hindrance, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. This compound can also act as a free radical scavenger, providing antioxidant effects by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tri-tert-butylphenyl dimethylcarbamate is unique due to the presence of both the sterically hindered phenyl ring and the reactive carbamate group. This combination allows it to serve as a versatile reagent in various chemical reactions and applications, providing both stability and reactivity .

Properties

CAS No.

65832-33-9

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C21H35NO2/c1-19(2,3)14-12-15(20(4,5)6)17(24-18(23)22(10)11)16(13-14)21(7,8)9/h12-13H,1-11H3

InChI Key

BYGNGAJMTFYWKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)N(C)C)C(C)(C)C

Origin of Product

United States

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